4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile
Description
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile is a bicyclic organic compound featuring a strained [2.1.1] ring system with an oxygen bridge (oxabicyclo), an amino group at position 4, and a nitrile group at position 1. Its molecular formula is C₆H₉N₂O, and it is commercially available as a hydrochloride salt (CAS 2170372-36-6) . Derivatives such as (4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol (C₆H₁₁NO₂) highlight its versatility in synthetic chemistry, with predicted collision cross-section (CCS) values of 121.0 Ų ([M+H]⁺) and 123.3 Ų ([M+Na]⁺) for analytical applications .
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c7-3-6-1-5(8,2-6)4-9-6/h1-2,4,8H2 |
InChI Key |
LAAAEWNWLIDTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The photochemical [2+2] cycloaddition of dienes is a key method for constructing the bicyclo[2.1.1]hexane skeleton. A representative protocol involves irradiating 1,5-dienes with UV light (254–300 nm) in the presence of triplet sensitizers like benzophenone. For example:
- Substrate : Methyl 3-(prop-2-yn-1-yloxy)acrylate derivatives.
- Conditions : Irradiation with a 400 W mercury lamp in acetonitrile, 12–24 hours.
- Yield : 56–71% after crystallization.
Key parameters influencing yield include:
Mechanistic Insights
The reaction proceeds via a triplet energy transfer mechanism:
- Benzophenone absorbs UV light, forming a triplet excited state.
- Energy transfer to the diene induces a triplet diradical intermediate.
- Conrotatory [2+2] cyclization forms the bicyclo[2.1.1]hexane core.
Example :
$$
\text{Diene} \xrightarrow[\text{benzophenone}]{\text{hv}} \text{bicyclo[2.1.1]hexane} + \text{byproducts (cis/trans isomers)}
$$
Post-Cyclization Functionalization
The nitrile group is introduced via:
- Nucleophilic substitution : Treatment of brominated intermediates with KCN.
- Cyanation : Pd-catalyzed cross-coupling using Zn(CN)$$_2$$.
Iodocyclization of Alkenyl Alcohols
General Protocol
Iodocyclization is a scalable alternative for synthesizing 2-oxabicyclo[2.1.1]hexanes:
- Substrate : 3-Hydroxymethyl methylenecyclobutanes.
- Reagents : I$$_2$$ in acetonitrile, 0°C to room temperature.
- Yield : 50–67%.
Example :
$$
\text{Alkenyl alcohol} \xrightarrow{\text{I}2, \text{CH}3\text{CN}} \text{iodo-oxabicyclo[2.1.1]hexane} \xrightarrow{\text{NaCN}} \text{4-amino-1-carbonitrile}
$$
Key Advantages
Limitations
- Requires stoichiometric iodine, complicating purification.
- Low yields (<50%) for electron-deficient substrates.
Multi-Step Synthesis from Propargyl Alcohol
Stepwise Approach
A gram-scale synthesis was reported using propargyl alcohol as the starting material:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Propargyl alcohol → Allylic alcohol | Cu catalysis, Grignard reagent | 71% |
| 2 | Michael addition | DABCO, methyl propiolate | 89% |
| 3 | Photocyclization | Benzophenone, CH$$_3$$CN, UV light | 56% |
| 4 | Saponification | NaOH, MeOH/H$$_2$$O | 92% |
| 5 | Cyanation | KCN, DMF, 80°C | 68% |
Critical Analysis
- Bottleneck : Photocyclization requires specialized equipment.
- Improvements : Continuous-flow reactors increase throughput.
Comparative Data on Synthetic Methods
| Method | Yield (%) | Scalability | Stereoselectivity | Key Reference |
|---|---|---|---|---|
| Photochemical | 56–71 | Moderate | High | |
| Iodocyclization | 50–67 | High | Moderate | |
| Multi-Step Synthesis | 32 | Low | High |
Post-Synthetic Modifications
Amino Group Introduction
Nitrile Functionalization
Industrial-Scale Considerations
Challenges
Solutions
- Flow chemistry : Reduces reaction time and improves safety.
- Catalytic iodocyclization : Replaces stoichiometric I$$_2$$ with NIS.
Emerging Techniques
Enzymatic Synthesis
Preliminary studies show lipases (e.g., CAL-B) catalyze kinetic resolutions of bicyclo[2.1.1]hexane intermediates.
Electrochemical Methods
Anodic oxidation of dienes in MeCN/H$$_2$$O achieves 45% yield without photosensitizers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the nitrile group to an amine.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Pharmaceutical Development
Bioisosteric Applications
The compound is recognized for its potential as a bioisostere for various bioactive molecules. Bioisosteres are compounds that have similar chemical structures but differ in certain elements, leading to altered biological properties without significantly changing the overall function. The rigid bicyclic framework of 4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile allows for optimized interactions with biological targets, making it a valuable candidate in drug design.
Protein-Ligand Interaction Studies
Research has focused on the binding affinities of this compound with different enzymes and receptors. Modifications to the bicyclic structure can significantly influence these interactions, providing insights into how to enhance drug efficacy and reduce side effects.
Medicinal Chemistry
Synthesis of Analogues
The incorporation of this compound into existing drug frameworks has been explored. For instance, analogues have been synthesized to replace phenyl rings in various drugs, leading to improved solubility and bioactivity while retaining essential pharmacological effects .
Material Science
Potential Applications in Material Science
Beyond pharmaceuticals, the unique structural characteristics of this compound may find applications in material science, particularly in developing materials with specific mechanical or thermal properties due to its rigid bicyclic structure.
Data Table: Comparison of Structural Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bicyclic structure with amino and carbonitrile groups | Potential bioisostere for enhanced drug properties |
| 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid | Similar bicyclic structure but with a carboxylic acid group | Variation in reactivity due to different functional groups |
| Bicyclo[2.1.1]hexane derivatives | Variations in substituents | Differences in chemical and biological properties |
Case Study 1: Replacement of Phenyl Rings
In recent studies, the replacement of ortho-substituted phenyl rings with this compound analogues demonstrated significant improvements in water solubility and reduced lipophilicity while maintaining bioactivity levels comparable to their predecessors .
Case Study 2: Antifungal Activity
Research involving the antifungal agents fluxapyroxad and boscalid showed that incorporating the bicyclic scaffold into their structures retained their antifungal activity while enhancing solubility characteristics, suggesting a promising avenue for future drug development .
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclic Core Variations
Ring Size and Strain
- Target Compound : The [2.1.1] bicyclo system imposes significant strain due to its compact structure, influencing reactivity and stability.
- LY379268: A [3.1.0] bicyclohexane derivative (C₈H₁₁NO₅) with amino and dicarboxylic acid groups. Its larger ring reduces strain but introduces conformational flexibility, making it a potent metabotropic glutamate (mGlu) receptor agonist .
- Thia-Azabicyclo[3.2.0]heptane : A seven-membered ring with sulfur and nitrogen (e.g., penicillin-related structures). The increased ring size and heteroatom placement alter pharmacological activity and synthetic accessibility .
Functional Group Diversity
Pharmacological Relevance
Physicochemical Properties
- Solubility: Derivatives with hydrophilic groups (e.g., (4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol) exhibit higher water solubility compared to the nitrile parent compound .
- Stability: The hydrochloride salt form of the target compound enhances stability, as noted in pharmacopeial tests for crystallinity and impurity profiles .
Biological Activity
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile is a bicyclic compound characterized by its unique structural framework, including an amino group and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and neuroprotection.
Structural Characteristics
The molecular formula of this compound is C₆H₈N₂O, with a molecular weight of approximately 124.14 g/mol. The bicyclic structure contributes to its rigidity, which is advantageous for studying protein-ligand interactions and enzyme mechanisms. This compound is often encountered in its hydrochloride form, enhancing its solubility and stability for various applications .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly regarding neuroprotective properties and potential applications in treating neurodegenerative diseases . Interaction studies have indicated binding affinities with various biological targets, especially receptors involved in neurological functions .
Potential Neuroprotective Effects
Research indicates that this compound may interact with neurotransmitter systems, suggesting its role in neuroprotection. The unique combination of functional groups within the bicyclic framework may facilitate interactions with biological targets, although detailed mechanisms are still under investigation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxabicyclo[2.1.1]hexane | Bicyclic structure without amino or nitrile groups | Lacks functional groups that provide biological activity |
| 4-Amino-3-hydroxybutyric acid | Contains an amino group but lacks bicyclic structure | More straightforward structure with different applications |
| 3-Aminocyclopentane | Cyclic amine with no oxabicyclo framework | Different ring size and properties |
This table highlights how the specific combination of amino and carbonitrile functionalities within a rigid bicyclic framework makes this compound particularly valuable for targeted applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Neuroprotective Studies : Initial investigations have suggested that this compound could protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
- Binding Affinity Studies : Research has indicated that modifications in the bicyclic structure can significantly influence interactions with enzymes or receptors, providing insights into optimizing drug design for enhanced efficacy and reduced side effects .
- Pharmacological Applications : The compound has been evaluated as a bioisostere for various bioactive compounds, enhancing their physicochemical properties and biological efficacy .
Q & A
Basic: What are the primary synthetic routes for 4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile, and how do reaction conditions influence yield and stereochemical outcomes?
Synthesis typically involves bicyclization strategies starting from aminonitrile precursors or functionalized cyclohexane derivatives. Key methods include:
- Intramolecular cyclization of γ-amino nitriles under acidic or basic conditions, where pH controls ring strain and stereoselectivity .
- Transition-metal-catalyzed annulation , using Pd or Rh complexes to stabilize intermediates and direct regiochemistry .
Yield optimization requires balancing temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (5–10 mol%). Stereochemical outcomes (e.g., endo vs. exo) are influenced by steric effects in the transition state .
Advanced: How can computational modeling (DFT, MD) predict the reactivity of this compound in bioisosteric replacements?
Density functional theory (DFT) calculations assess bond dissociation energies and frontier molecular orbitals to evaluate the compound’s suitability as a phenyl ring bioisostere. Key parameters:
- Electrostatic potential maps compare charge distribution with ortho-substituted aryl systems.
- Conformational rigidity is quantified via molecular dynamics (MD) simulations (e.g., RMSD < 0.5 Å over 100 ns) to mimic target protein binding pockets .
Contradictions between predicted and experimental binding affinities often arise from solvation effects or protonation state mismatches, requiring explicit solvent models in simulations .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : -NMR identifies amine protons (δ 2.5–3.5 ppm) and bridgehead carbons (δ 80–90 ppm in -NMR). Coupling constants () differentiate endo/exo configurations .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve polar impurities, while ESI-MS confirms molecular ion [M+H] at m/z 165.1 .
- X-ray crystallography : Resolves bicyclic ring puckering and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .
Advanced: How do substituent modifications (e.g., replacing the oxabicyclo oxygen with sulfur) affect metabolic stability and enzymatic inhibition profiles?
Replacing the oxygen atom with sulfur increases lipophilicity (clogP +0.7) and alters metabolic pathways:
- CYP450 oxidation : Thioether derivatives show slower clearance (t > 6 hrs vs. 2 hrs for oxa-analogs) due to reduced electron density at the bridgehead .
- Enzyme inhibition : Sulfur substitution enhances binding to cysteine proteases (K < 50 nM) but reduces selectivity against off-target kinases .
Contradictory data on bioavailability (e.g., higher clogP vs. lower solubility) necessitate in vitro/in vivo correlation studies .
Basic: What are the stability challenges for this compound under varying pH and temperature conditions?
- Acidic conditions (pH < 3) : Hydrolysis of the nitrile group to carboxylic acid occurs (t ~12 hrs at 25°C) .
- Basic conditions (pH > 9) : Ring-opening via nucleophilic attack on the oxabicyclo oxygen, forming linear amides .
- Thermal degradation : Decomposition above 150°C generates cyanide gas, requiring inert atmospheres for storage .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of [2.1.1] bicyclo ring formation in deuterated analogs?
Deuterium labeling at the bridgehead carbon (C-1) reduces reaction rates (KIE ≈ 2.5), indicating a rate-determining step involving C–H bond cleavage. Isotopic tracing (e.g., -NMR) confirms:
- Radical intermediates : Observed in TEMPO-trapping experiments under photolytic conditions .
- Electrophilic aromatic substitution : Deuterium scrambling in aryl-substituted derivatives supports Wheland intermediate formation .
Basic: What safety protocols are essential for handling this compound’s cyanide group?
- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate HCN vapor exposure .
- Personal protective equipment (PPE) : Nitrile gloves, splash goggles, and lab coats resistant to organic solvents .
- Emergency response : Immediate administration of hydroxocobalamin (Cyanokit®) for suspected cyanide poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
